molecular formula C9H9BrO2 B129345 Methyl alpha-bromophenylacetate CAS No. 3042-81-7

Methyl alpha-bromophenylacetate

Cat. No.: B129345
CAS No.: 3042-81-7
M. Wt: 229.07 g/mol
InChI Key: NHFBYYMNJUMVOT-UHFFFAOYSA-N
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Description

Methyl alpha-bromophenylacetate (CAS 3042-81-7) is an organobromine ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. Its IUPAC name is methyl 2-bromo-2-phenylacetate, and its structure features a bromine atom at the alpha position of the phenylacetic acid methyl ester backbone . This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive alpha-bromo group, which facilitates nucleophilic substitution and coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl alpha-bromophenylacetate can be synthesized through the esterification of alpha-bromophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl alpha-bromophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

  • Oxidation

Biological Activity

Methyl alpha-bromophenylacetate (MABPA), a compound with the molecular formula C9_9H9_9BrO2_2, has garnered attention in various fields of chemical research due to its potential biological activities. This article explores the synthesis, biological evaluations, and applications of MABPA, particularly focusing on its role as an initiator in polymerization reactions and its antiproliferative effects.

MABPA is a light yellow to yellow liquid that serves as a useful reagent in organic synthesis. It is primarily utilized as an initiator in atom transfer radical polymerization (ATRP) processes, particularly for methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) . The synthesis of MABPA typically involves the bromination of phenylacetate derivatives, allowing for modifications that enhance its reactivity and biological profile.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of MABPA derivatives. For instance, certain derivatives have shown significant activity against various cancer cell lines, including breast cancer cells. The mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis in malignant cells .

Table 1: Antiproliferative Activity of MABPA Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
MABPA Derivative 1MDA-MB-231 (Triple-Negative Breast Cancer)< 1Induces cell cycle arrest in G2/M phase
MABPA Derivative 2HeLa (Cervical Cancer)5.3Apoptosis induction
MABPA Derivative 3A549 (Lung Cancer)4.2Inhibition of microtubule formation

Mechanism Insights

The biological activity of MABPA derivatives can be attributed to their ability to interact with critical cellular pathways. For example, studies suggest that these compounds may inhibit heat shock protein 90 (HSP90), thereby affecting oncogenic signaling pathways such as AKT and Slug expression, which are crucial for tumor progression and metastasis . This inhibition leads to altered cell morphology and microtubule dynamics, further contributing to their antiproliferative effects.

Case Study 1: Polymerization Initiation

In a study focusing on the use of MABPA as an initiator in ATRP, it was found that when combined with specific catalysts, it achieved high conversion rates in the polymerization of MMA. The efficiency was attributed to the unique structural properties of MABPA that facilitate radical generation .

Table 2: Polymerization Efficiency Using MABPA

Catalyst TypeConversion Rate (%)Reaction Time (h)
CuBr/HMTETA9012
Activated Carbon Support8312
Halloysite Nanotubes8012

Safety and Toxicity

While exploring the biological applications of MABPA, it is essential to consider its safety profile. Toxicity assessments indicate that while some derivatives exhibit promising biological activity, they must be evaluated for cytotoxicity before clinical applications. Preliminary data suggest moderate toxicity levels that warrant further investigation .

Scientific Research Applications

Polymer Chemistry

Methyl alpha-bromophenylacetate is primarily used as an initiator in Atom Transfer Radical Polymerization (ATRP) . This method allows for the controlled polymerization of various monomers, leading to well-defined polymer architectures.

Case Study: ATRP of Methyl Methacrylate (MMA)

In a study conducted by researchers, MBP was utilized as an initiator for the ATRP of MMA. The experiments demonstrated that using MBP allowed for high conversion rates and the production of polymers with significant molecular weights. For instance, under specific conditions, the resulting poly(methyl methacrylate) (PMMA) exhibited a number-average molecular weight (MnM_n) of approximately 318.7 kDa with a low polydispersity index (Đ = 2.9), indicating a controlled polymerization process .

Photocatalysis

Recent advancements have explored the use of MBP in photocatalytic processes. It has been reported that MBP can act as a photoinitiator when combined with semiconductor nanocrystals, facilitating light-mediated reactions.

Case Study: Photocatalytic Activity

In a notable study, Ag–In–Zn–S alloyed nanocrystals were employed alongside MBP to initiate photopolymerizations under blue light exposure. The results showed conversions reaching up to 94.5% after a full cycle of light exposure, demonstrating the effectiveness of MBP in enhancing photocatalytic efficiency .

Applications in Material Science

MBP's unique structure allows for its application in the development of new materials, particularly in coatings and adhesives where controlled polymerization is crucial.

Material Properties

The polymers synthesized using MBP as an initiator tend to have enhanced mechanical and thermal properties, making them suitable for industrial applications. The ability to control molecular weight and architecture through ATRP provides significant advantages in tailoring material properties for specific uses.

Summary Table of Applications

Application AreaDescriptionKey Findings
Polymer ChemistryInitiator for ATRPHigh conversions and controlled polymer architecture
PhotocatalysisPhotoinitiator with semiconductor nanocrystalsHigh conversion rates under light exposure
Material ScienceDevelopment of advanced coatings and adhesivesEnhanced mechanical and thermal properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl alpha-bromophenylacetate, and how can reaction conditions be optimized for yield?

  • Methodology : this compound is typically synthesized via esterification of alpha-bromophenylacetic acid with methanol under acidic catalysis. Optimization involves controlling reaction temperature (e.g., reflux at 60–80°C), stoichiometric ratios (e.g., excess methanol), and purification via recrystallization or column chromatography. Comparative studies with ethyl esters (e.g., Ethyl 4-bromophenylacetate) suggest that solvent polarity and catalyst choice (e.g., H₂SO₄ vs. HCl) significantly impact yield .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm molecular structure by identifying peaks for the bromophenyl group (δ 7.2–7.6 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm).
  • IR : A strong C=O stretch (~1740 cm⁻¹) and C-Br absorption (~550 cm⁻¹) validate the ester and bromine moieties.
  • XRD : Single-crystal X-ray diffraction (as used for Methyl 2-bromo-4-methylphenylacetate) provides definitive proof of molecular geometry and stereochemistry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology :

  • Use OSHA-compliant chemical safety goggles and nitrile gloves to prevent ocular/skin contact.
  • Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
  • Dispose of waste via halogenated solvent protocols due to bromine content .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or XRD data when analyzing this compound derivatives?

  • Methodology :

  • NMR inconsistencies : Compare experimental data with computational predictions (e.g., DFT calculations) or reference spectra of analogs like 3-bromophenylacetic acid (δ 2.6 ppm for CH₂COOH) .
  • XRD ambiguities : Use high-resolution crystallography to refine unit cell parameters, as demonstrated in studies of Cu(II) complexes with bromophenyl ligands .
  • Cross-validate with GC-MS or HPLC to rule out impurities affecting spectral clarity .

Q. What strategies are effective in elucidating the reaction mechanisms involving this compound in cross-coupling reactions?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediates (e.g., palladium complexes in Suzuki-Miyaura couplings).
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled substrates to trace bond formation/cleavage pathways.
  • Computational modeling : DFT studies (e.g., on Ethyl alpha-iodophenylacetate analogs) can predict transition states and regioselectivity .

Q. How does varying substituents on the phenyl ring affect the physicochemical properties of this compound analogs?

  • Methodology :

  • Substituent effects : Compare melting points (e.g., 4-bromophenylacetic acid melts at 114–117°C vs. 3-bromo at 98–104°C) to assess crystallinity .
  • Electronic impacts : UV-Vis spectroscopy and cyclic voltammetry reveal how electron-withdrawing groups (e.g., Br) influence absorption spectra and redox behavior.
  • Thermal stability : TGA-DSC analysis quantifies decomposition temperatures, critical for applications in high-temperature reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl alpha-Bromophenylacetate (CAS 2882-19-1)

  • Molecular Formula : C₁₀H₁₁BrO₂
  • Molecular Weight : 243.10 g/mol .
  • Structural Difference : The methyl ester group in the parent compound is replaced with an ethyl ester.
  • Impact : The ethyl group increases molecular weight and may alter solubility (e.g., higher lipophilicity) and reaction kinetics due to steric effects .

Methyl 2-(4-Bromophenyl)acetate (CAS 41841-16-1)

  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 229.07 g/mol .
  • Structural Difference : Bromine is located on the para position of the phenyl ring instead of the alpha carbon.
  • Impact :
    • The para-substituted bromine reduces electrophilicity at the alpha carbon, making it less reactive in nucleophilic substitutions compared to the alpha-bromo isomer.
    • Applications include use as a reference standard in drug manufacturing (e.g., ANDA, NDA) .

Methyl alpha-Bromo-2-chlorophenylacetate (CAS 85259-19-4)

  • Molecular Formula : C₉H₈BrClO₂
  • Molecular Weight : 263.52 g/mol .
  • Structural Difference : Incorporates both bromine (alpha position) and chlorine (ortho position on the phenyl ring).

Ethyl 2-Bromophenylacetate

  • Molecular Formula : C₁₀H₁₁BrO₂
  • Structural Difference : Bromine is on the ortho position of the phenyl ring, with an ethyl ester group .

Comparative Analysis of Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
Methyl alpha-bromophenylacetate 3042-81-7 C₉H₉BrO₂ 229.07 Alpha-bromo, methyl ester Nucleophilic substitution, APIs*
Ethyl alpha-bromophenylacetate 2882-19-1 C₁₀H₁₁BrO₂ 243.10 Alpha-bromo, ethyl ester Lipophilic intermediates
Methyl 2-(4-bromophenyl)acetate 41841-16-1 C₉H₉BrO₂ 229.07 Para-bromo, methyl ester Reference standards
Methyl alpha-bromo-2-chlorophenylacetate 85259-19-4 C₉H₈BrClO₂ 263.52 Alpha-bromo, ortho-chloro Multi-halogenated syntheses
Ethyl 2-bromophenylacetate N/A C₁₀H₁₁BrO₂ 243.10 Ortho-bromo, ethyl ester Sterically hindered reactions

*APIs: Active Pharmaceutical Ingredients

Properties

IUPAC Name

methyl 2-bromo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFBYYMNJUMVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268424
Record name Benzeneacetic acid, α-bromo-, methyl ester
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3042-81-7
Record name Benzeneacetic acid, α-bromo-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, alpha-bromo-, methyl ester
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Record name 3042-81-7
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Record name Benzeneacetic acid, α-bromo-, methyl ester
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Synthesis routes and methods I

Procedure details

In this example, a mixture containing 5.93 g of N-bromosuccinimide, 5.0 g of methyl phenylacetate; and a catalytic amount (about 0.1 g) of benzoyl peroxide in 50 ml of carbon tetrachloride was warmed to reflux and then refluxed for about 12 hours. The mixture was then cooled to about 0° C. and filtered. The filtrate was concentrated by evaporation under vacuum affording 7.1 g of the title compound as an oil.
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5.93 g
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50 mL
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0.1 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Concentrated sulfuric acid (0.5 mL) was added to a solution of α-bromophenylacetic acid (3.00 g, 13.9 mmol) in ethanol (30 mL) at room temperature, and the mixture was heated under reflux for 1 hour. The reaction mixture was cooled, and extracted twice with ethyl acetate. The organic layers were combined, washed with an aqueous saturated sodium hydrogencarbonate, then dried over magnesium sulfate, filtered, and concentrated under reduced pressure to obtain the title compound (2.50 g, yield 79%). This was oily.
Quantity
0.5 mL
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3 g
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30 mL
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79%

Synthesis routes and methods IV

Procedure details

Phenyl-acetic acid methyl ester (10 gm, 66.6 mmol) was taken in carbon tetrachloride (100 ml). N-Bromosuccinimide (13.05 gm, 73.33 mmol) was added in one lot followed by benzoyl peroxide (1.77 gm, 7.3 mmol) and refluxed for 3 hours. The reaction mixture was cooled to room temperature and filtered; filtrate was washed with water followed by brine solution, dried over anhydrous sodium sulfate and concentrated under reduced pressure to provide bromo-phenyl-acetic acid methyl ester (16.4 gm) as a gummy mass.
Quantity
10 g
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13.05 g
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1.77 g
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100 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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